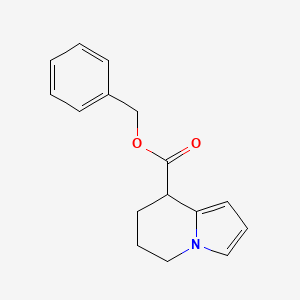![molecular formula C15H13NO B14250366 2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile CAS No. 183657-30-9](/img/structure/B14250366.png)
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring substituted with a prop-2-en-1-yloxy group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with prop-2-en-1-yl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the naphthalene derivative, followed by the addition of prop-2-en-1-yl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the carbonitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Bases: NaH, potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include naphthoquinones, amines, and various substituted naphthalene derivatives .
科学的研究の応用
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid: Contains a benzoic acid moiety instead of a naphthalene ring.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar naphthalene derivative with different substituents.
Uniqueness
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
183657-30-9 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
2-(prop-2-enoxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13NO/c1-2-9-17-11-13-8-7-12-5-3-4-6-14(12)15(13)10-16/h2-8H,1,9,11H2 |
InChIキー |
VOOBCUAMSKMQTM-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=C(C2=CC=CC=C2C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


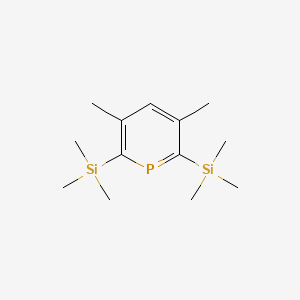
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
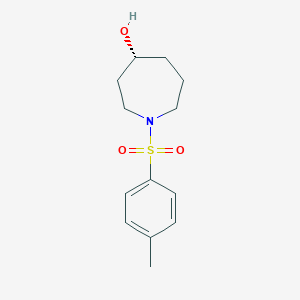
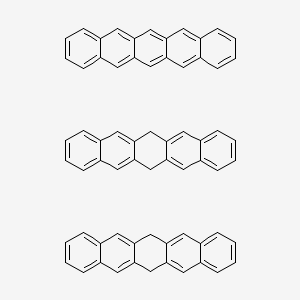
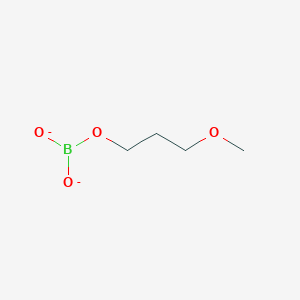
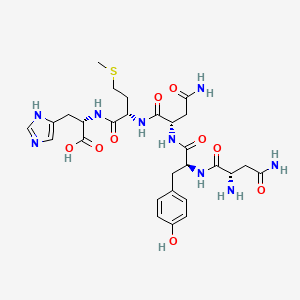
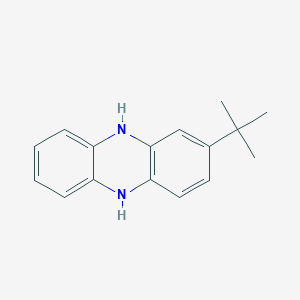
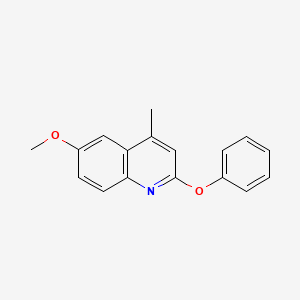
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
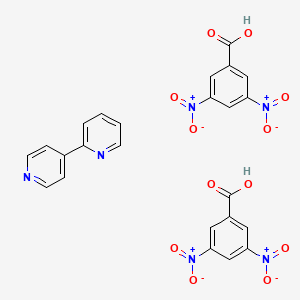
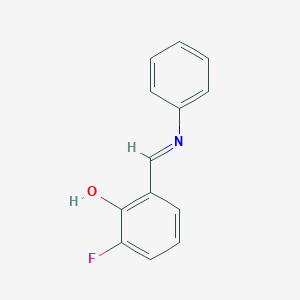
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
